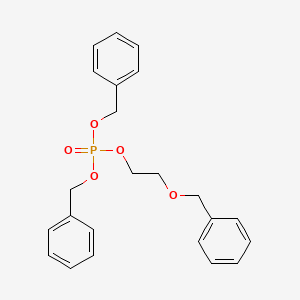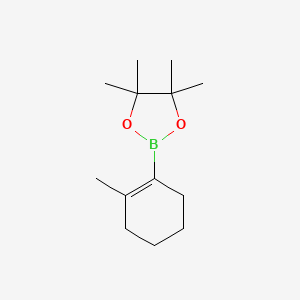
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 448211-43-6 . It has a molecular weight of 222.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 . This code represents the compound’s molecular structure.It should be stored in a refrigerator . The shipping temperature is room temperature .
Aplicaciones Científicas De Investigación
Epigenetic Modulation
Research on DNA methyltransferase inhibitors illustrates the profound impact of chemical agents on epigenetic modifications, potentially influencing gene expression without altering the DNA sequence. Such compounds, including nucleoside analogs, have shown promise in inhibiting hypermethylation, a common feature in malignancies, thereby restoring tumor suppressor gene activity and demonstrating antitumor effects in preclinical models. This highlights the broader potential for chemicals in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material exemplifies the growing interest in organic compounds for energy conversion applications. Recent advancements have achieved significant improvements in the thermoelectric efficiency of PEDOT-based materials, suggesting a potential role for similar organic compounds in developing low-cost, flexible, and environmentally friendly thermoelectric devices. This research underscores the utility of organic chemistry in addressing energy sustainability challenges (Yue & Xu, 2012).
Catalytic Oxidation
Studies on the selective catalytic oxidation of cyclohexene demonstrate the capacity for controlled chemical reactions to produce industrially relevant intermediates with high selectivity. The ability to direct the oxidation process towards specific products with different functional groups opens avenues for synthesizing a wide array of chemicals from simple precursors, highlighting the role of catalysis in modern synthetic chemistry (Cao et al., 2018).
Environmental Toxicology
The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) sheds light on the environmental and health impacts of industrial chemicals. Understanding the acute and subchronic toxicity, along with potential irritant and sensitization properties, is crucial for assessing the risks associated with chemical spills and exposures. Such research informs safety regulations and risk assessment protocols for chemicals in industrial use (Paustenbach et al., 2015).
Ethylene Action Inhibition
Investigations into the effects of 1-methylcyclopropene (1-MCP) on ethylene perception in plants offer insights into the regulation of plant growth and fruit ripening. By inhibiting ethylene action, 1-MCP can extend the shelf life of fruits and vegetables, emphasizing the importance of chemical interventions in post-harvest technology and food preservation (Blankenship & Dole, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
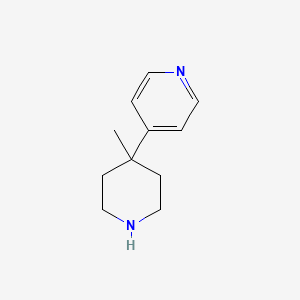
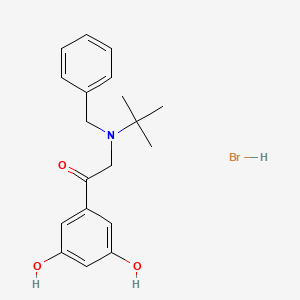
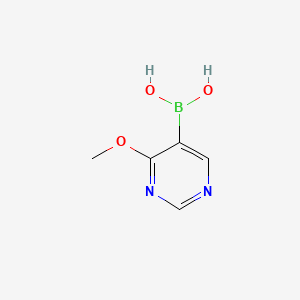

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

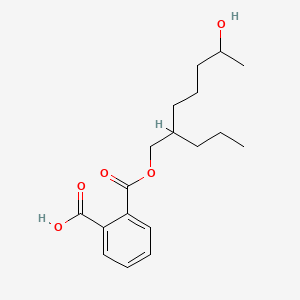
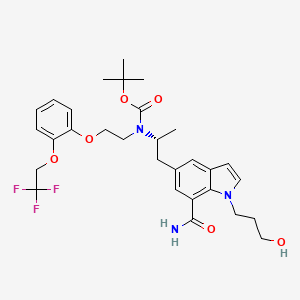
![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
